
N-(2-benzoyl-4-bromophenyl)-2-(phenylsulfonyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-benzoyl-4-bromophenyl)-2-(phenylsulfonyl)acetamide is a useful research compound. Its molecular formula is C21H16BrNO4S and its molecular weight is 458.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
N-(2-benzoyl-4-bromophenyl)-2-(phenylsulfonyl)acetamide derivatives have been synthesized and shown to possess significant antimicrobial activity. Fahim and Ismael (2019) reported the synthesis of various derivatives and noted that compounds 12a and 14a exhibited high activity against most strains, indicating their potential in antimicrobial applications. Computational calculations were carried out to support the experimental findings, providing a strong basis for the antimicrobial properties of these compounds (Fahim & Ismael, 2019).
Enzyme Inhibitory Activity
Additionally, a series of N-aryl/aralkyl substituted derivatives of acetamide were synthesized and evaluated for their enzyme inhibitory potential against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes. Khalid et al. (2014) noted that while most synthesized compounds displayed promising activity, a few were inactive against lipoxygenase enzymes, highlighting the selective enzyme inhibitory potential of these compounds (Khalid et al., 2014).
Crystallographic Studies
Crystal Structure Analysis
Gowda et al. (2008) conducted a detailed crystallographic analysis of related compounds, revealing that the molecular structure of N-(4-chlorophenylsulfonyl)acetamide is characterized by specific bond conformations and angles, contributing to its unique chemical properties. The study highlighted the significance of the molecular conformation in defining the chemical behavior of such compounds (Gowda et al., 2008).
Antimalarial and Antiviral Research
Antimalarial Activity
Research into the antimalarial and antiviral potential of this compound derivatives has shown promising results. Fahim and Ismael (2021) reported the synthesis of sulfonamide derivatives exhibiting substantial in vitro antimalarial activity. Their study highlighted the potential of these compounds in the development of novel antimalarial agents (Fahim & Ismael, 2021).
Drug Synthesis and Chemical Behavior
Synthesis of Dronedarone Hydrochloride
Zhan Feilong (2011) described the synthesis of dronedarone hydrochloride, a medication used to treat atrial fibrillation and atrial flutter, highlighting the role of acetamide derivatives in the synthesis process. This study underscores the significance of this compound derivatives in the synthesis of medically important compounds (Zhan Feilong, 2011).
Eigenschaften
IUPAC Name |
2-(benzenesulfonyl)-N-(2-benzoyl-4-bromophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrNO4S/c22-16-11-12-19(18(13-16)21(25)15-7-3-1-4-8-15)23-20(24)14-28(26,27)17-9-5-2-6-10-17/h1-13H,14H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMZQYYXYBVALW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)CS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-ethyl-2-[(E)-phenyldiazenyl]phenol](/img/structure/B2438220.png)
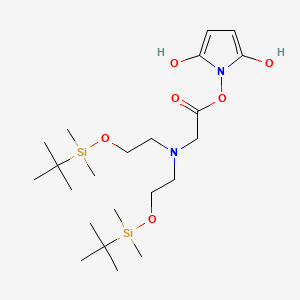
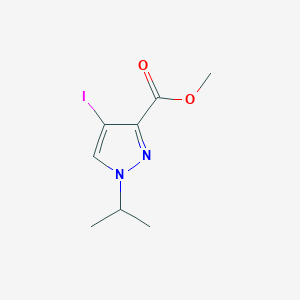
![2-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine dihydrochloride](/img/structure/B2438225.png)
![N-[4-(1-pyrrolidinyl)phenyl]pentanamide](/img/structure/B2438227.png)
amine](/img/structure/B2438228.png)
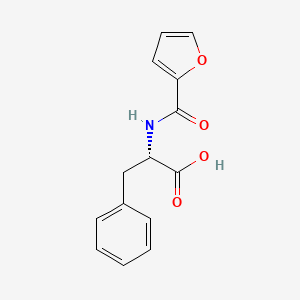
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-propylthiadiazole-5-carboxamide](/img/structure/B2438232.png)
![6-fluoro-N-[4-(4-methanesulfonamidophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2438235.png)

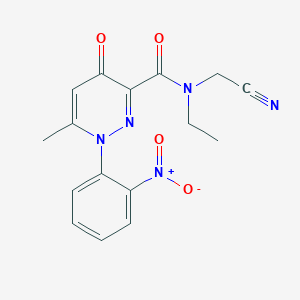
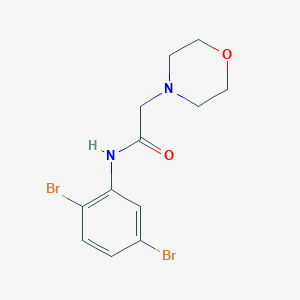
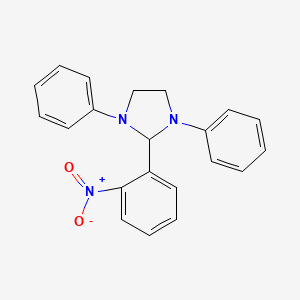
![2-Morpholinobenzo[d]thiazol-6-yl 2-(2,4-dichlorophenoxy)acetate](/img/structure/B2438243.png)
